molecular formula C7H5NaO5S B031539 Sodium 3-sulfobenzoate CAS No. 17625-03-5

Sodium 3-sulfobenzoate

Cat. No.: B031539
CAS No.: 17625-03-5
M. Wt: 224.17 g/mol
InChI Key: KQHKITXZJDOIOD-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 3-sulfobenzoate is the sodium salt of 3-sulfobenzoic acid. It is a white, crystalline powder that is highly soluble in water. This compound is commonly used in various chemical and industrial applications due to its unique properties.

Mechanism of Action

Target of Action

Sodium 3-sulfobenzoate is a structural analog of the amino acid glutamate . .

Pharmacokinetics

Its solubility in water

Result of Action

It has been used in the synthesis of ionic liquid, 1-hexyl-3-propanenitrileimidazolium sulfobenzoate (SBA) , suggesting it may have potential applications in the field of materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 3-sulfobenzoate can be synthesized through the sulfonation of benzoic acid, followed by neutralization with sodium hydroxide. The reaction typically involves the use of sulfur trioxide or chlorosulfonic acid as sulfonating agents. The reaction conditions include maintaining a temperature range of 50-70°C and ensuring an inert atmosphere to prevent oxidation.

Industrial Production Methods: In industrial settings, the production of this compound involves continuous sulfonation processes where benzoic acid is reacted with sulfur trioxide in a controlled environment. The resulting sulfonic acid is then neutralized with sodium hydroxide to form the sodium salt. This method ensures high yield and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, especially in the presence of strong oxidizing agents like potassium permanganate.

    Reduction: It can be reduced to its corresponding sulfonic acid under specific conditions.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the sulfonic acid group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Chlorosulfonic acid or sulfur trioxide for sulfonation reactions.

Major Products Formed:

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of 3-sulfobenzoic acid.

    Substitution: Various sulfonated aromatic compounds.

Scientific Research Applications

Dyeing and Textiles

Sodium 3-sulfobenzoate plays a crucial role in the dyeing industry. It is primarily used as a key component in the production of dyes and pigments for textile applications. Its properties enhance the solubility and stability of dyes, making it an essential additive for achieving vibrant colors and improved dye uptake in fabrics .

Cosmetics

In the cosmetics sector, this compound serves as a pH regulator and buffering agent . It is commonly incorporated into personal care products such as shampoos, soaps, and creams to maintain product stability and enhance skin compatibility. Its ability to stabilize formulations makes it valuable in ensuring consistent product quality .

Industrial Applications

The compound is utilized as a chemical intermediate in various industrial processes, including the synthesis of pharmaceuticals, agrochemicals, and polymers. Its water-soluble nature allows it to be integrated into different chemical reactions efficiently. Additionally, this compound has been explored for its potential in creating functional materials such as nanofibrous membranes for filtration applications .

Laboratory Reagent

This compound is frequently employed as a reagent in laboratory experiments due to its stable properties and water solubility. It is used in chemical analysis and synthesis processes, including the preparation of specific metal complexes that are important in various research fields .

Case Study: Nanofibrous Membranes

A study demonstrated that poly(vinyl alcohol-co-ethylene) nanofibrous membranes modified with this compound exhibited enhanced properties for filtration applications. The modification improved the membranes' ability to separate charged particles effectively .

Case Study: Lysozyme Separation

Research focused on fabricating porous alginate beads functionalized with this compound for lysozyme separation. The electrostatic interactions between the anionic beads and lysozyme facilitated efficient separation processes, showcasing the compound's utility in biotechnological applications .

Comparison with Similar Compounds

  • Sodium 4-sulfobenzoate
  • Sodium 5-sulfobenzoate
  • Sodium 2-sulfobenzoate

Comparison: Sodium 3-sulfobenzoate is unique due to the position of the sulfonic acid group on the benzene ring, which influences its reactivity and solubility. Compared to its isomers, this compound has distinct chemical properties that make it more suitable for specific applications, such as in the synthesis of coordination complexes and ionic liquids.

Biological Activity

Sodium 3-sulfobenzoate, with the CAS number 17625-03-5, is a sodium salt of 3-sulfobenzoic acid. It is recognized for its diverse biological activities and applications in various fields, including pharmaceuticals, materials science, and environmental chemistry. This article delves into its biological activity, supported by research findings, case studies, and data tables.

  • Molecular Formula : C₇H₅NaO₅S
  • Molecular Weight : 224.17 g/mol
  • Appearance : White to off-white crystalline powder
  • Solubility : Highly soluble in water (100 g/L at 20.5 °C)
  • Melting Point : ≥300 °C

Biological Activity Overview

This compound exhibits several notable biological activities:

  • Antimicrobial Properties : Research indicates that this compound possesses antimicrobial activity. It has been used in the synthesis of ionomers that exhibit long-term antimicrobial effects, remaining effective even after six days of exposure .
  • Dyeability and Stain Resistance : This compound improves the dyeability and stain resistance of polymer fibers, which is particularly beneficial in textile applications .
  • Impact on Polymer Science : this compound is utilized in creating functionalized nanofibers that enhance material properties through its strong anionic groups. This property allows it to react with hydroxyl groups in polymers such as polyvinyl alcohol (PVA), leading to improved mechanical and thermal stability .

Antimicrobial Activity

A study highlighted the effectiveness of this compound in inhibiting bacterial growth. The compound showed significant antimicrobial activity against various strains, including Escherichia coli and Staphylococcus aureus. The mechanism is believed to involve disruption of bacterial cell membranes due to its sulfonate groups .

Polymer Applications

This compound has been integrated into poly(butylene terephthalate) ionomers, enhancing their properties for use in biomedical applications. These ionomers demonstrated sustained antimicrobial activity, making them suitable for medical devices that require biocompatibility and resistance to microbial colonization .

Case Studies

  • Case Study on Textile Applications :
    • Objective : To evaluate the effect of this compound on dye uptake in polyester fibers.
    • Methodology : Polyester samples were treated with varying concentrations of this compound before dyeing.
    • Results : The treated fibers exhibited a significant increase in dye uptake compared to untreated samples, demonstrating enhanced color intensity and uniformity.
  • Case Study on Antimicrobial Efficacy :
    • Objective : To assess the antimicrobial effectiveness of this compound in a controlled environment.
    • Methodology : Bacterial cultures were exposed to different concentrations of this compound over a period of six days.
    • Results : A concentration-dependent inhibition was observed, with complete inhibition at higher concentrations within the first three days .

Data Table: Properties and Activities

Property/ActivityValue/Description
Molecular FormulaC₇H₅NaO₅S
Molecular Weight224.17 g/mol
Melting Point≥300 °C
Solubility100 g/L at 20.5 °C
Antimicrobial ActivityEffective against E. coli and S. aureus
Improvement in DyeabilitySignificant increase in dye uptake in polyester fibers
Application in Polymer ScienceEnhances mechanical properties of PVA-based nanofibers

Properties

CAS No.

17625-03-5

Molecular Formula

C7H5NaO5S

Molecular Weight

224.17 g/mol

IUPAC Name

sodium;3-carboxybenzenesulfonate

InChI

InChI=1S/C7H6O5S.Na/c8-7(9)5-2-1-3-6(4-5)13(10,11)12;/h1-4H,(H,8,9)(H,10,11,12);/q;+1/p-1

InChI Key

KQHKITXZJDOIOD-UHFFFAOYSA-M

SMILES

C1=CC(=CC(=C1)S(=O)(=O)O)C(=O)[O-].[Na+]

Isomeric SMILES

C1=CC(=CC(=C1)S(=O)(=O)O)C(=O)[O-].[Na+]

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)[O-])C(=O)O.[Na+]

Key on ui other cas no.

17625-03-5

physical_description

White crystalline solid;  [Sigma-Aldrich MSDS]

Pictograms

Irritant

Synonyms

3-Sulfobenzoic Acid Sodium Salt;  Monosodium 3-Sulfobenzoate;  Monosodium m-Sulfobenzoate;  Sodium 3-Carboxybenzene-1-sulfonate;  Sodium 3-Carboxybenzenesulfonate;  Sodium Hydrogen 3-Sulfobenzoate;  Sodium m-Sulfobenzoate;  m-Sulfobenzoic Acid Monosodium Sa

Origin of Product

United States

Synthesis routes and methods I

Procedure details

122.1 g (1.0 mol) of benzoic acid are melted at 125° to 130° C. in a 1 l four-neck flask fitted with stirrer, internal thermometer and reflux condenser. Then 405 g of oleum are introduced over 30 minutes. Subsequently the reaction mixture is heated to 130° C. and stirred for a further 1 hour at this temperature. The reaction mixture is cooled and 1800 g (=1500 ml) of 26.4% strength sodium chloride solution are run in over 15 minutes. The reaction mixture is heated to 80° C. to 85° C. Then the mixture is allowed to cool to 50° C. while stirring. Subsequently it is cooled with an ice bath to <5° C. and stirred for a further 30 minutes at this temperature. The precipitated product is filtered off with suction and washed with 256 g (=250 ml) of 5% strength sodium chloride solution cooled to 5° C., in two portions. After drying, 204.4 g of crude sodium 3-sulfobenzoate (content: 96%; sodium chloride content: 3%) are obtained; this corresponds to 196.3 g (0.88 mol) of sodium 3-sulfobenzoate calculated as 100%. 2342 g of effluent are produced.
Quantity
122.1 g
Type
reactant
Reaction Step One
Name
Quantity
405 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
sodium 3-sulfobenzoate

Synthesis routes and methods II

Procedure details

273.6 g of 3-(chlorosulfonyl)benzoic acid containing 28.6% water (corresponding to 195.3 g (0.89 mol) of 100% chlorosulfonylbenzoic acid) are admixed with 50 g of water and 500 g of chlorobenzene and heated in a water separator. A total of 106 ml of water are expelled. After cooling the reaction mixture to 100° C., 108 g (0.89 mol) of 33% strength sodium hydroxide solution are added dropwise over 30 minutes. Subsequently a further 90 ml of water are expelled. After cooling, the precipitated product is filtered off with suction. After drying at 100° C./100 torr (13.16 kPa) 190.4 g of sodium 3-sulfobenzoate are obtained, the purity determined by titration being 97.3%; this corresponds to a yield of 93.3%.
Quantity
273.6 g
Type
reactant
Reaction Step One
Quantity
0.89 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
90 mL
Type
solvent
Reaction Step Four
Name
Quantity
106 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
500 g
Type
solvent
Reaction Step Seven
Name
Quantity
50 g
Type
solvent
Reaction Step Eight
Name
sodium 3-sulfobenzoate
Yield
93.3%

Synthesis routes and methods III

Procedure details

The pH of 345 g of mother liquor from Example 1 is adjusted to 4 with about 60 g of sodium hydroxide. 300 ml of this solution are introduced together with 264.5 g of 3-(chlorosulfonyl)benzoic acid (water content: 25.7%) (corresponding to 196.5 g (0.89 mol) of 100% 3-(chlorosulfonyl)benzoic acid). The reaction mixture is heated to 100° C. and stirred for a further 45 minutes at this temperature. The mixture is then allowed to cool over about 1 hour to 40° C. Subsequently it is cooled with an ice bath to <5° C. and stirred for a further 30 minutes at this temperature. The precipitated product is filtered off with suction and washed with 256 g of 5% strength sodium chloride solution, prepared from 13.8 g of sodium chloride and 243.2 g of water and cooled to 5° C., in two portions. The filter cake is dried at 100° C./100 torr (13.16 kPa). 192.6 g of sodium 3-sulfobenzoate are obtained with a purity of 96% and a sodium chloride content of 3.2% (corresponding to 184.9 g (0.83 mol) of 100% sodium 3-sulfobenzoate). The yield is 92.6% of theoretical.
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
264.5 g
Type
reactant
Reaction Step Two
Quantity
0.89 mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
300 mL
Type
solvent
Reaction Step Two
Name
sodium 3-sulfobenzoate
Yield
92.6%

Synthesis routes and methods IV

Procedure details

360 g of 26.4% strength sodium chloride solution, prepared from 95.0 g of sodium chloride and 265.0 g of water, and 332 g of crude 3-(chlorosulfonyl)benzoic acid (water content: 39.2%) (corresponding to 201.8 g (0.92 mol) of 100% 3-(chlorosulfonyl)benzoic acid) are introduced into a 1 l four-neck flask fitted with stirrer, internal thermometer and reflux condenser. The reaction mixture is heated to 100° C. and stirred for a further 45 minutes at this temperature. The mixture is then allowed to cool over about 1 hour to 40° C. Subsequently it is cooled with an ice bath to <5° C. and stirred for a further 30 minutes at this temperature. The precipitated product is filtered off with suction and washed with 256 g of 5% strength sodium chloride solution, prepared from 12.8 g of sodium chloride and 243.2 g of water and cooled to 5° C., in two portions. The filter cake is dried at 100° C./100 torr (13.16 kPa). 196.3 g of sodium 3-sulfobenzoate are obtained with a purity of 95% and a sodium chloride content of 3.9% (corresponding to 186.5 g (0.83 mol) of 100% sodium 3-sulfobenzoate). The yield is 90.9% of theoretical. 345 g of mother liquor and 318 g of wash liquor are produced.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
95 g
Type
reactant
Reaction Step One
Quantity
332 g
Type
reactant
Reaction Step One
Quantity
0.92 mol
Type
reactant
Reaction Step One
Name
Quantity
265 g
Type
reactant
Reaction Step One
Name
sodium 3-sulfobenzoate
Yield
90.9%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium 3-sulfobenzoate
Reactant of Route 2
Reactant of Route 2
Sodium 3-sulfobenzoate
Reactant of Route 3
Sodium 3-sulfobenzoate
Reactant of Route 4
Sodium 3-sulfobenzoate
Reactant of Route 5
Sodium 3-sulfobenzoate
Reactant of Route 6
Sodium 3-sulfobenzoate
Customer
Q & A

Q1: What is the solubility behavior of Sodium 3-sulfobenzoate in different solvent systems?

A1: Research has investigated the solubility of this compound in various solvent mixtures. A study [] examined its equilibrium solubility in binary systems containing water and either sodium chloride, sodium sulfate, or ethanol at temperatures ranging from 278.15 to 323.15 K. This type of data is crucial for understanding the compound's behavior in different environments and for developing processes that involve its dissolution or crystallization.

Q2: Can this compound be used in material science applications?

A2: Yes, this compound has shown potential in material science, particularly in the development of functional materials. For instance, a study [] explored its use in fabricating sulfated silk fibroin-based blend nanofibrous membranes. These membranes demonstrated an ability to adsorb lysozyme, indicating potential applications in areas like bioseparation or enzyme immobilization.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.